Levofloxacin acyl-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levofloxacin acyl-beta-D-glucuronide is a biochemical compound with the molecular formula C24H28FN3O10 and a molecular weight of 537.49 g/mol . It is a derivative of levofloxacin, a fluoroquinolone antibiotic, and is primarily used in proteomics research . This compound is known for its role in drug metabolism and pharmacokinetics studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of levofloxacin acyl-beta-D-glucuronide typically involves the conjugation of levofloxacin with glucuronic acid. This process is facilitated by the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to levofloxacin . The reaction conditions often include an aqueous medium and a controlled pH to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for enzyme activity and to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Levofloxacin acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Substitution: Substitution reactions can occur at the acyl group, where different substituents can replace the original group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in an acidic or basic medium.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
The major products formed from these reactions include levofloxacin, glucuronic acid, and various oxidized or substituted derivatives of levofloxacin .
Wissenschaftliche Forschungsanwendungen
Levofloxacin acyl-beta-D-glucuronide has several scientific research applications, including:
Pharmacokinetics: Used to study the metabolism and excretion of levofloxacin in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and the role of glucuronidation in drug clearance.
Toxicology: Used in toxicological studies to assess the potential toxicity of levofloxacin metabolites.
Wirkmechanismus
Levofloxacin acyl-beta-D-glucuronide exerts its effects primarily through its parent compound, levofloxacin. Levofloxacin inhibits bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription in bacteria . The glucuronide conjugate itself is generally inactive but plays a crucial role in the detoxification and excretion of levofloxacin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ofloxacin acyl-beta-D-glucuronide: Another glucuronide conjugate of a fluoroquinolone antibiotic.
Ciprofloxacin acyl-beta-D-glucuronide: A glucuronide conjugate of ciprofloxacin, another fluoroquinolone antibiotic.
Uniqueness
Levofloxacin acyl-beta-D-glucuronide is unique due to its specific structure and the presence of a fluorine atom, which enhances its stability and activity compared to other fluoroquinolone glucuronides . Additionally, its stereochemistry plays a crucial role in its biological activity and pharmacokinetics .
Eigenschaften
IUPAC Name |
6-[(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7,10,12,17-19,21,24,30-32H,3-6,8-9H2,1-2H3,(H,33,34)/t10-,12?,17?,18?,19?,21?,24?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTTVQUWSVIRFE-DTKWDHMGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1CC(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1CC(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.